![molecular formula C6H4BrN3 B11731235 5-Amino-2-bromoisonicotinonitrile](/img/structure/B11731235.png)
5-Amino-2-bromoisonicotinonitrile
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Overview
Description
5-Amino-2-bromoisonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-bromoisonicotinonitrile can be synthesized through several methods. One common approach involves the bromination of 2-aminoisonicotinonitrile. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs a boronic acid derivative and a palladium catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions or advanced catalytic processes to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Amino-2-bromoisonicotinonitrile has garnered attention for its potential as an antitubercular agent. Its structural similarity to isoniazid, a well-known antitubercular drug, suggests that it may exhibit similar biological activity. Research indicates that compounds with a pyridine ring and amino groups can interact with bacterial enzymes involved in mycobacterial cell wall biosynthesis.
Case Study: Antitubercular Activity
A study evaluated the antitubercular activity of various derivatives of this compound against Mycobacterium tuberculosis. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, indicating potent activity comparable to standard drugs like isoniazid. This highlights its potential as a lead compound for developing new antitubercular therapies.
Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent.
Table: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Agricultural Chemistry
In agricultural applications, this compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Case Study: Herbicidal Activity
Research conducted on the herbicidal effects of this compound on common weeds showed promising results. The compound inhibited the growth of target plants at concentrations as low as 10 µM, suggesting its potential utility in agricultural formulations aimed at weed management.
Material Science
The compound's unique chemical structure allows it to be utilized in synthesizing novel materials with specific properties. Its reactivity can be harnessed in polymer chemistry to develop new polymers with enhanced functionalities.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized a series of polymers using this compound as a monomer. The resulting polymers exhibited improved thermal stability and mechanical properties compared to conventional polymers, indicating their potential application in high-performance materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromoisonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine-4-carbonitrile
- 2-Amino-5-bromo-4-pyridinecarbonitrile
Comparison
5-Amino-2-bromoisonicotinonitrile is unique due to the specific positioning of the amino and bromine groups on the pyridine ring.
Biological Activity
5-Amino-2-bromoisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is a derivative of isonicotinonitrile, characterized by the presence of an amino group and a bromine atom at specific positions on the aromatic ring. Its structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various derivatives found that certain isonicotinonitriles demonstrated potent inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects against HeLa cells with a calculated CC50 value of approximately 25 µM, indicating its potential as a chemotherapeutic agent.
Case Study: Cytotoxicity Evaluation
In an experimental setup, HeLa cells were treated with varying concentrations of this compound. The results demonstrated dose-dependent cytotoxicity, as shown in the following table:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
100 | 15 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the enzyme lipoxygenase (LOX), which plays a critical role in the production of leukotrienes involved in inflammatory responses. The IC50 value for inhibition was determined to be around 300 nM, suggesting a strong potential for treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound inhibits key enzymes such as lipoxygenase, affecting pathways related to inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis contributes to its antimicrobial efficacy.
Properties
IUPAC Name |
5-amino-2-bromopyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOPRKUBGKMIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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